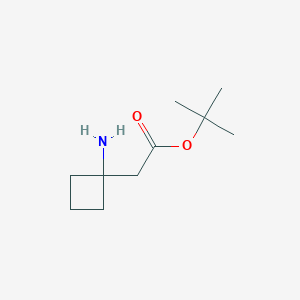

Tert-butyl 2-(1-aminocyclobutyl)acetate

Description

Overview of Non-Proteinogenic Amino Acids in Advanced Organic Synthesis

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms for the assembly of proteins. wikipedia.org While the 22 proteinogenic amino acids form the fundamental building blocks of proteins, there are over 140 other non-proteinogenic amino acids that occur naturally, and thousands more that can be synthesized in the laboratory. wikipedia.org These unique molecules serve a variety of critical functions in biological systems, acting as intermediates in biosynthesis, neurotransmitters, and components of bacterial cell walls. wikipedia.orgfiveable.me

In the realm of advanced organic synthesis, non-proteinogenic amino acids are of significant interest due to their diverse and often highly functionalized side chains. nih.gov They are frequently found as constituents of biologically important peptides and serve as valuable building blocks for creating oligomers with well-defined folding behaviors. nih.gov The incorporation of these unnatural amino acids into peptide structures can lead to compounds with enhanced biological activity and stability. nih.gov Furthermore, many non-proteinogenic amino acids are key intermediates in the synthesis of pharmaceuticals. taylorandfrancis.com For instance, they play a role in the production of drugs like Saxagliptin, a treatment for type 2 diabetes. taylorandfrancis.com Plants and microorganisms are capable of synthesizing a vast number of these amino acids, which can act as secondary metabolites with roles in chemical defense or as precursors to vitamins and signaling molecules. agriculturejournals.cz

Importance of Cyclobutane (B1203170) Scaffolds in Constrained Molecular Architectures

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart specific, desirable properties to small molecule drug candidates. nih.gov The significance of the cyclobutane scaffold lies in its unique three-dimensional and structurally constrained nature. researchgate.net This rigidity allows it to act as a conformationally restricted scaffold, which can be advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity. researchgate.netlifechemicals.com

The introduction of a cyclobutane moiety into a molecule can lead to several benefits, including:

Improved Metabolic Stability: The cyclobutane ring can enhance a molecule's resistance to metabolic degradation. nih.gov

Direction of Key Pharmacophore Groups: The defined geometry of the cyclobutane ring can optimally orient the functional groups necessary for biological activity. nih.gov

Bioisosteric Replacement: Cyclobutane rings can serve as replacements for other groups, such as phenyl rings or larger cyclic systems, offering improved physicochemical properties. nih.govnih.gov

"Escape from Flatland": In drug discovery, there is a trend towards more three-dimensional molecules, and the non-planar nature of the cyclobutane scaffold is well-suited for this purpose. researchgate.net

The unique puckered structure, longer C-C bond lengths, and relative chemical inertness of the cyclobutane ring contribute to its utility in creating novel molecular architectures. nih.gov These characteristics have led to the incorporation of cyclobutane derivatives in a number of marketed and experimental drugs, including treatments for hepatitis C and various cancers. lifechemicals.com

Below is an interactive data table summarizing key properties of the cyclobutane ring.

| Property | Value | Significance in Molecular Design |

| Strain Energy | 26.3 kcal mol⁻¹ | The high strain energy influences its reactivity and conformation. nih.gov |

| C-C Bond Length | 1.56 Å | Longer than in acyclic alkanes, affecting the overall geometry of the molecule. nih.gov |

| Conformation | Puckered/Folded | Provides a distinct three-dimensional shape, moving away from flat molecular structures. nih.govresearchgate.net |

Contextualization of Tert-butyl 2-(1-aminocyclobutyl)acetate as a Key Intermediate in Synthetic Methodologies

Tert-butyl 2-(1-aminocyclobutyl)acetate stands at the intersection of the two aforementioned areas of chemical significance: it is a non-proteinogenic amino acid derivative that features a cyclobutane scaffold. This compound serves as a crucial intermediate in organic synthesis, providing a versatile building block for the construction of more complex molecules.

The structure of Tert-butyl 2-(1-aminocyclobutyl)acetate incorporates several key features:

A 1-aminocyclobutyl moiety: This provides the constrained, three-dimensional cyclobutane scaffold.

An acetate (B1210297) group: This extends the amino acid side chain.

A tert-butyl ester: This functional group serves as a protecting group for the carboxylic acid.

The tert-butyl group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions, including exposure to nucleophiles and reducing agents. thieme.de It can be readily removed under acidic conditions to reveal the free carboxylic acid, allowing for further chemical transformations. thieme.de

Therefore, Tert-butyl 2-(1-aminocyclobutyl)acetate is a valuable reagent for chemists seeking to introduce a conformationally restricted amino acid-like fragment into a target molecule. This is particularly relevant in the field of medicinal chemistry, where the design of molecules with precise three-dimensional shapes is paramount for achieving desired biological effects. The use of such intermediates facilitates the synthesis of novel peptidomimetics and other complex structures that can be explored for their therapeutic potential. rsc.orgresearchgate.net

The table below outlines the key structural components of Tert-butyl 2-(1-aminocyclobutyl)acetate and their synthetic significance.

| Structural Component | Chemical Function | Significance in Synthesis |

| 1-Aminocyclobutyl Group | Constrained amino acid core | Introduces a rigid, three-dimensional element into the target molecule. researchgate.net |

| Acetate Linker | Spacer | Provides a defined distance between the cyclobutane ring and other parts of the molecule. |

| Tert-butyl Ester | Protecting Group | Protects the carboxylic acid functionality during synthesis and allows for selective deprotection. thieme.de |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(1-aminocyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)7-10(11)5-4-6-10/h4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYACRWRTGDXUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 1 Aminocyclobutyl Acetate

Chemo- and Regioselective Approaches to the 1-Aminocyclobutyl Core

The construction of the 1-aminocyclobutyl moiety, which features a quaternary carbon atom bearing both an amino group and a carboxymethyl group, requires precise control over reactivity and positioning of functional groups.

Ring Expansion and Ring Contraction Strategies in Cyclobutane (B1203170) Formation

Ring expansion and contraction reactions are powerful, albeit less common, methods for accessing the cyclobutane core. These strategies leverage the release or creation of ring strain to drive the desired transformation. nih.govresearchgate.net

Ring Expansion: Ring expansion strategies typically involve the rearrangement of a smaller, more strained ring system, such as a cyclopropane (B1198618) derivative. For instance, the expansion of cyclopropylcarbinol or cyclopropylamine derivatives can lead to cyclobutane structures. nih.gov A key approach involves the acid-catalyzed ring expansion of chiral cyclopropyl derivatives, which can produce strained carbocyclic compounds regio- and stereoselectively. nih.gov Another method is the Dowd-Beckwith ring expansion, which can add multiple carbons to a ring and is useful for creating larger cyclic ketones from β-ketoesters. wikipedia.org

Ring Contraction: Conversely, ring contraction involves the rearrangement of a larger, more flexible ring, such as a cyclopentane or pyrrolidine, to form the more rigid cyclobutane system. researchgate.netchemistryviews.org A notable example is the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines. chemistryviews.org This method involves the reaction of polysubstituted pyrrolidine derivatives with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate, proceeding through a proposed 1,4-biradical intermediate that cyclizes to the target cyclobutane. chemistryviews.org The Favorskii rearrangement of α-halocyclopentanones can also be employed to yield cyclobutanecarboxylic acid derivatives, providing a route to the required carbon framework. wikipedia.org

| Strategy | Precursor Type | Key Reagents/Conditions | Product Type | Reference |

| Ring Expansion | Cyclopropylcarbinols | Acid catalysis (e.g., PTSA) | Substituted Cyclobutanes | nih.gov |

| Ring Contraction | α-Halocyclopentanones | Base (Favorskii Rearrangement) | Cyclobutanecarboxylic Acids | wikipedia.org |

| Ring Contraction | Polysubstituted Pyrrolidines | HTIB, Ammonium Carbamate | Substituted Cyclobutanes | chemistryviews.org |

Cycloaddition Reactions for the Construction of the Cyclobutane System

[2+2] cycloaddition reactions are among the most prevalent and versatile methods for constructing cyclobutane rings. nih.govnih.gov These reactions involve the union of two two-carbon components, typically alkenes or allenes, to form the four-membered ring directly.

Photochemical [2+2] Cycloaddition: This classic method involves the irradiation of two olefinic partners with UV or visible light. acs.org The reaction often proceeds via a triplet state, leading to the formation of a 1,4-diradical intermediate that closes to form the cyclobutane ring. baranlab.org The regioselectivity of these reactions can be influenced by the electronic nature and steric hindrance of the substituents on the alkenes.

Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can mediate [2+2] cycloadditions under milder conditions than photochemical methods. These reactions often provide higher levels of selectivity. For example, a ruthenium(II) photocatalyst can enable the efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation, yielding tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org

Intramolecular [2+2] Cycloaddition: Tethering the two alkene moieties within the same molecule allows for intramolecular cycloaddition, which can be highly efficient and selective for forming fused or bridged bicyclic systems containing a cyclobutane ring. acs.orgnih.gov For instance, an intramolecular [2+2] cycloaddition between an in situ-generated allene and an α,β-unsaturated methyl ester has been developed to synthesize cyclobutane-fused frameworks. nih.gov

| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| Photochemical | Two Alkenes | UV or Visible Light | Forms 1,4-diradical intermediate | acs.orgbaranlab.org |

| Metal-Catalyzed | Alkenes, Enones | Ru(II) photocatalyst, Visible Light | High diastereoselectivity, mild conditions | organic-chemistry.org |

| Intramolecular | Diene or Allene-ene | Thermal or Photochemical | Forms bicyclic systems, high efficiency | acs.orgnih.gov |

Direct Amination and Carboxylation Techniques for the Central Atom

Functionalizing a pre-formed cyclobutane ring at a specific carbon atom to install both an amine and an acetate (B1210297) group is a significant challenge. Methodologies for C-H functionalization are emerging as a powerful tool for this purpose. A scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, which involves the Knoevenagel condensation of a cyclobutanone derivative with Meldrum's acid, followed by a diastereoselective reduction. acs.org While not a direct amination or carboxylation of the parent ring, this illustrates a strategy to build the required functionality.

The development of direct C-H amination and carboxylation methods for saturated rings is an active area of research. Such transformations would offer a more atom-economical route to the target compound.

Stereoselective Synthesis of Enantiomeric Precursors and Analogues of Tert-butyl 2-(1-aminocyclobutyl)acetate

Controlling the stereochemistry of the cyclobutane core is crucial, particularly for applications in pharmaceuticals where specific enantiomers often exhibit desired biological activity.

Asymmetric Induction and Chiral Auxiliary Applications in Cyclobutyl Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed.

In the context of cyclobutane synthesis, a chiral auxiliary can be attached to one of the alkene partners in a [2+2] cycloaddition. The steric and electronic properties of the auxiliary then bias the approach of the other reactant, leading to a diastereoselective cycloaddition. Evans' oxazolidinone auxiliaries, for example, are widely used to control stereochemistry in various transformations, including those that could be adapted for cyclobutane synthesis precursors. wikiwand.com Similarly, sulfur-based chiral auxiliaries derived from amino acids have shown excellent performance in controlling stereochemistry in reactions like aldol and Michael additions, which can be used to build precursors for cyclization. scielo.org.mx

| Chiral Auxiliary Type | Example | Application | Key Advantage | Reference |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity, reliable | wikiwand.com |

| Camphorsultam | Oppolzer's Camphorsultam | Ene Reactions, Diels-Alder | Crystalline derivatives aid purification | wikipedia.org |

| Sulfur-based | Thiazolidinethiones | Acetate Aldol Reactions | Superior performance in some cases | scielo.org.mx |

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

Asymmetric catalysis, using either small organic molecules (organocatalysis) or chiral metal complexes, provides a more efficient route to enantiomerically enriched products by avoiding the stoichiometric use of chiral auxiliaries.

Organocatalysis: Chiral amines, phosphoric acids, and squaramides have been employed as organocatalysts in the synthesis of chiral cyclobutanes. mdpi.comacs.org For example, an enantioselective formal [2+2] cycloaddition can be achieved via enamine catalysis. mdpi.com A squaramide catalyst has been used for the highly enantioselective direct vinylogous Michael reaction of β,γ-unsaturated pyrazole amides with nitroolefins, which, after subsequent cyclization, yields cyclobutane derivatives with excellent enantioselectivities (up to 99% ee). acs.org

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are highly effective for a range of asymmetric transformations leading to cyclobutanes. Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes is one such method. rsc.org More recently, a cascade reaction involving Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed to produce enantioenriched cyclobutane derivatives with excellent enantioselectivities. chemistryviews.orgbohrium.com This approach avoids the need for directing groups on the alkene substrates. chemistryviews.org

| Catalytic Approach | Catalyst/Ligand Type | Reaction Example | Stereoselectivity | Reference |

| Organocatalysis | Squaramide | Vinylogous Michael Addition/Cyclization | Up to 99% ee | acs.org |

| Organocatalysis | Chiral Amine (e.g., from Proline) | Formal [2+2] Cycloaddition | High stereocontrol | mdpi.com |

| Metal Catalysis | Rhodium Complex | Asymmetric Hydrometallation | High regioselectivity | rsc.org |

| Metal Catalysis | Iridium/Chiral Phosphoramidite | Asymmetric Allylic Etherification/[2+2] Cycloaddition | Excellent enantioselectivities | chemistryviews.orgbohrium.com |

Enantiomeric Resolution and Deracemization Methods for Aminocyclobutane Intermediates

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the production of enantiomerically pure aminocyclobutane intermediates is a critical aspect of synthesizing optically active final products. Several strategies are employed to resolve racemic mixtures of aminocyclobutane precursors or to deracemize an unwanted enantiomer.

Enantiomeric Resolution:

This approach involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:

Classical Resolution via Diastereomeric Salt Formation: This technique relies on the reaction of the racemic aminocyclobutane intermediate, which contains a basic amine, with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the desired enantiomerically pure amine. The choice of the resolving agent is crucial and often determined empirically.

| Resolving Agent Type | Example | Principle of Separation |

| Chiral Carboxylic Acids | Tartaric acid derivatives, Mandelic acid | Formation of diastereomeric ammonium carboxylate salts with differing solubilities. |

| Chiral Sulfonic Acids | Camphorsulfonic acid | Formation of diastereomeric ammonium sulfonate salts with differing solubilities. |

Enzymatic Kinetic Resolution: Enzymes, being inherently chiral, can selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For aminocyclobutane ester intermediates, lipases are commonly employed to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. The unreacted ester and the carboxylic acid product can then be separated based on their different chemical properties. This method often provides high enantiomeric excess (ee) for both the recovered starting material and the product.

Deracemization Methods:

Deracemization processes convert a racemic mixture into a single, desired enantiomer, thus offering a theoretical yield of 100%. These methods are highly desirable from an atom economy perspective.

Dynamic Kinetic Resolution (DKR): DKR combines the kinetic resolution of a racemic starting material with an in-situ racemization of the less reactive enantiomer. This ensures that the entire substrate pool is eventually converted into the desired enantiomer. For aminocyclobutane intermediates, this can be achieved by coupling an enzymatic resolution with a chemical or enzymatic racemization catalyst.

Photochemical Deracemization: This emerging technique utilizes a chiral photosensitizer that selectively promotes the conversion of one enantiomer to the other upon irradiation with light of a specific wavelength. While still a developing area, photochemical deracemization offers a novel and potentially efficient route to enantiomerically pure aminocyclobutane derivatives.

Rational Design of Protecting Group Strategies for Amine and Carboxylate Functionalities

The presence of both a primary amine and a carboxylic acid (in its ester form) in tert-butyl 2-(1-aminocyclobutyl)acetate necessitates a carefully designed protecting group strategy to avoid self-reaction and to allow for selective modification of other parts of the molecule. The choice of protecting groups is guided by their stability under various reaction conditions and the ease of their selective removal.

For tert-butyl 2-(1-aminocyclobutyl)acetate, the tert-butyl ester itself serves as a protecting group for the carboxylic acid functionality. The primary amine is typically protected with a suitable group that is orthogonal to the tert-butyl ester. Orthogonality in this context means that one protecting group can be removed selectively in the presence of the other by using different deprotection conditions.

The most common protecting group for the amine in this context is the tert-butyloxycarbonyl (Boc) group.

The Boc/t-Butyl Orthogonal Strategy:

Protection: The primary amine of a 1-aminocyclobutaneacetic acid precursor is reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the N-Boc protected intermediate. The carboxylic acid is then esterified to the tert-butyl ester.

Properties: The Boc group is stable to a wide range of non-acidic reagents, including basic and hydrogenolytic conditions. The tert-butyl ester is also stable to basic conditions.

Deprotection: Both the Boc group and the tert-butyl ester are labile to strong acids, such as trifluoroacetic acid (TFA). This simultaneous deprotection can be advantageous if the final target molecule requires both the free amine and the free carboxylic acid. However, for selective deprotection, this combination is not ideal.

For syntheses requiring the selective deprotection of the amine while retaining the tert-butyl ester, a protecting group that can be removed under non-acidic conditions is necessary. A common choice is the benzyloxycarbonyl (Cbz or Z) group.

The Cbz/t-Butyl Orthogonal Strategy:

Protection: The amine is protected with a Cbz group using benzyl chloroformate (Cbz-Cl) under basic conditions.

Deprotection: The Cbz group is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). These conditions are mild and will not cleave the acid-labile tert-butyl ester. This allows for the selective deprotection of the amine for further functionalization, while the carboxylic acid remains protected as the tert-butyl ester.

The rational selection of these protecting groups based on the planned synthetic route is fundamental to the successful synthesis of complex molecules derived from tert-butyl 2-(1-aminocyclobutyl)acetate.

| Protecting Group Combination | Amine Protection | Carboxylate Protection | Amine Deprotection Condition | Carboxylate Deprotection Condition | Orthogonality |

| Boc/t-Butyl | tert-Butoxycarbonyl (Boc) | tert-Butyl (t-Bu) | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) | No (Simultaneous Deprotection) |

| Cbz/t-Butyl | Benzyloxycarbonyl (Cbz) | tert-Butyl (t-Bu) | Catalytic Hydrogenolysis | Strong Acid (e.g., TFA) | Yes (Selective Deprotection) |

Green Chemistry Principles and Sustainable Practices in the Preparation of Tert-butyl 2-(1-aminocyclobutyl)acetate

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of chemical manufacturing. The synthesis of tert-butyl 2-(1-aminocyclobutyl)acetate can be made more sustainable by focusing on several key areas.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy generate minimal waste. To improve the atom economy in the synthesis of tert-butyl 2-(1-aminocyclobutyl)acetate, the following should be considered:

Catalytic Processes: Utilizing catalytic amounts of reagents instead of stoichiometric amounts significantly improves atom economy. For instance, using catalytic hydrogenation for deprotection is preferable to methods that require stoichiometric reducing agents.

Solvent-Free and Catalyst-Free Reaction Systems

Solvents are a major contributor to chemical waste. The development of solvent-free or "neat" reaction conditions is a key goal of green chemistry.

Mechanochemistry: This involves conducting reactions in the solid state by grinding or milling, often without the need for a solvent. This technique can lead to shorter reaction times and reduced waste.

Aqueous Synthesis: Utilizing water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Research into developing water-compatible synthetic methods for the precursors of tert-butyl 2-(1-aminocyclobutyl)acetate is an active area.

While completely catalyst-free systems are ideal, the focus is often on developing more benign and recyclable catalysts.

Utilization of Renewable Feedstocks and Environmentally Benign Catalysis

The long-term sustainability of chemical manufacturing relies on the transition from petroleum-based feedstocks to renewable resources.

Bio-derived Starting Materials: Investigating synthetic routes that start from bio-derived molecules can significantly reduce the carbon footprint of the synthesis.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. As mentioned in the resolution section, enzymes like lipases can be used for the enantioselective synthesis of aminocyclobutane intermediates.

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals (e.g., iron, copper) is another important aspect of green catalysis.

By integrating these green chemistry principles, the synthesis of tert-butyl 2-(1-aminocyclobutyl)acetate can be made more environmentally friendly and economically viable on an industrial scale.

Chemical Reactivity and Derivatization Studies of Tert Butyl 2 1 Aminocyclobutyl Acetate

Reactivity Profiles of the Primary Amine Functionality

The primary amine of tert-butyl 2-(1-aminocyclobutyl)acetate serves as a versatile nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent cyclobutyl and tert-butyl groups.

The lone pair of electrons on the nitrogen atom allows for facile reaction with various electrophiles.

Acylation: The primary amine undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction, typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct, yields the corresponding N-acyl derivative. The steric hindrance around the amine may necessitate slightly more forcing conditions compared to less hindered amines. For instance, the acylation of a sterically similar amine, t-butylamine, with indol-3-ylacetyl chloride proceeds effectively to form the amide. sciencemadness.org This suggests that tert-butyl 2-(1-aminocyclobutyl)acetate would react similarly to produce stable amide products.

Alkylation: The amine can also be alkylated using alkyl halides. This reaction follows a nucleophilic substitution mechanism. Due to the steric bulk, SN2 reactions with bulky alkyl halides might be slow. However, alkylation is a common transformation for primary amines. sciencemadness.org More advanced copper-catalyzed N-tert-butylation methods using reagents like tert-butyl 2,2,2-trichloroacetimidate have been developed for aromatic amines, showcasing modern approaches to N-alkylation that can proceed under mild, room temperature conditions. organic-chemistry.org While developed for anilines, these catalytic systems highlight the ongoing efforts to functionalize amines under gentle conditions. organic-chemistry.org

Interactive Table: Electrophilic Reactions at the Primary Amine

| Reaction Type | Typical Reagents | Product Type | Key Considerations |

|---|---|---|---|

| Acylation | Acyl Chlorides (R-COCl), Anhydrides ((RCO)₂O) | N-Amide | Requires a base (e.g., triethylamine, pyridine) to scavenge acid byproduct. Steric hindrance may affect reaction rates. sciencemadness.org |

| Alkylation | Alkyl Halides (R-X) | Secondary or Tertiary Amine | Risk of over-alkylation. SN2 reaction rates are sensitive to steric bulk. |

| Catalytic Alkylation | tert-Butyl 2,2,2-trichloroacetimidate, Cu(OTf)₂ | N-tert-butyl Amine | Demonstrates modern, mild methods for amine functionalization, though primarily shown for anilines. organic-chemistry.org |

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. springernature.com The primary amine of tert-butyl 2-(1-aminocyclobutyl)acetate makes it a valuable building block for synthesizing amides and incorporating a unique, constrained amino acid motif into peptides.

Direct catalytic amidation, which joins a carboxylic acid and an amine, is a highly researched area aiming to improve efficiency over traditional methods that require stoichiometric activating agents. nih.gov Boron-based catalysts, for example, have been shown to be effective in solvents like tert-butyl acetate (B1210297). nih.govnih.govresearchgate.net

In peptide synthesis, the amine serves as the nucleophile that attacks an activated carboxylic acid of another amino acid. masterorganicchemistry.com To achieve a specific peptide sequence, protecting groups are essential. masterorganicchemistry.com In the case of tert-butyl 2-(1-aminocyclobutyl)acetate, the tert-butyl ester already serves as a protecting group for the carboxylic acid functionality, allowing the free amine to react. Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of the peptide bond. masterorganicchemistry.com After coupling, the newly formed dipeptide can be extended by selectively deprotecting either the N-terminus or the C-terminus for subsequent reactions. masterorganicchemistry.com

The bifunctional nature of tert-butyl 2-(1-aminocyclobutyl)acetate and its derivatives makes it a candidate for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals. mdpi.com Following an initial reaction, such as acylation or alkylation, the molecule can be poised for an intramolecular cyclization.

Transformations Involving the Tert-butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions and the specific methods available for its removal.

The removal of the tert-butyl group to liberate the free carboxylic acid is a critical step in multi-step synthesis. This deprotection is most commonly achieved under acidic conditions, which cause the ester to cleave via a stable tert-butyl carbocation.

A standard laboratory procedure involves treating the ester with a mixture of a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). rsc.org The reaction is typically fast and clean, proceeding at room temperature. rsc.org Other acidic reagents, such as aqueous phosphoric acid, offer a milder and more environmentally friendly alternative. organic-chemistry.org For substrates sensitive to strong acids, other methods have been developed. Lewis acids, such as zinc bromide (ZnBr₂), can selectively cleave tert-butyl esters, sometimes in the presence of other acid-sensitive groups like certain amine protecting groups. nih.govsigmaaldrich.com More recently, enzymatic methods have emerged as a highly selective and mild alternative. nih.gov Specific lipases and esterases have been identified that can hydrolyze tert-butyl esters while leaving other protecting groups, such as Boc and Fmoc, intact. nih.gov

Interactive Table: Deprotection Methods for Tert-butyl Esters

| Reagent/Method | Conditions | Selectivity & Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | Standard, robust method. Can cleave other acid-labile groups (e.g., Boc). | rsc.org |

| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild, effective, and environmentally benign. Tolerates CBZ carbamates and TBDMS ethers. | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid catalysis. Can offer chemoselectivity over some N-protecting groups like PhF. | nih.govsigmaaldrich.com |

| Enzymatic Hydrolysis | Esterase from Bacillus subtilis, Lipase A from Candida antarctica | Highly selective and mild. Leaves Boc, Z, and Fmoc groups intact. | nih.gov |

While deprotection to the carboxylic acid is common, the tert-butyl ester can also be converted directly into other functional groups. Transesterification (the conversion of one ester to another) or amidation (conversion to an amide) can be achieved without isolating the intermediate carboxylic acid.

A recently developed one-pot method allows for the direct synthesis of other esters and amides from tert-butyl esters. organic-chemistry.org This process uses α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst. organic-chemistry.org This combination generates a highly reactive acid chloride intermediate in situ. This intermediate can then be trapped with a variety of alcohols or amines to yield the corresponding new ester or amide in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This strategy avoids the harsh acidic conditions of deprotection and the need to handle potentially unstable acid chlorides, making it a powerful tool for derivatization. organic-chemistry.org

Another fundamental transformation is the reduction of the ester group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(1-aminocyclobutyl)ethanol. This opens up further synthetic possibilities for modifying the carbon skeleton.

Reductive Transformations to Alcohol Derivatives

The ester moiety of tert-butyl 2-(1-aminocyclobutyl)acetate can be reduced to a primary alcohol, yielding (1-aminocyclobutyl)methanol (B68218) derivatives. This transformation is a fundamental process in organic synthesis, converting a carboxylic acid derivative into a versatile alcohol functional group. The choice of reducing agent is critical to ensure the selective reduction of the ester without affecting other functional groups or the cyclobutane (B1203170) ring.

Strong reducing agents are typically required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the tert-butoxide leaving group and a subsequent second hydride addition to the intermediate aldehyde.

A typical reaction scheme is as follows: Tert-butyl 2-(1-aminocyclobutyl)acetate is treated with an excess of LiAlH₄ in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is usually performed at reduced temperatures initially and then allowed to warm to room temperature or heated to ensure completion. An aqueous workup then quenches the excess reagent and liberates the alcohol product, (1-aminocyclobutyl)methanol. nih.gov

While highly effective, LiAlH₄ can sometimes be unselective. Alternative, milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can also be employed, which may offer better control, especially at low temperatures where it can sometimes reduce esters to aldehydes. masterorganicchemistry.com However, for complete reduction to the alcohol, stoichiometric amounts of DIBAL-H and elevated temperatures are often necessary.

Table 1: Reductive Transformation of Tert-butyl 2-(1-aminocyclobutyl)acetate

| Starting Material | Reagent | Solvent | Product | Ref. |

|---|---|---|---|---|

| Tert-butyl 2-(1-aminocyclobutyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (1-Aminocyclobutyl)methanol | nih.gov |

| Tert-butyl 2-(1-aminocyclobutyl)acetate | Diisobutylaluminum Hydride (DIBAL-H) | Dichloromethane (DCM) | (1-Aminocyclobutyl)methanol | masterorganicchemistry.com |

Chemical Modifications and Stability of the Cyclobutane Ring System

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which is a driving force for a variety of chemical transformations not typically observed in more stable five- or six-membered rings. acs.org This inherent strain influences the ring's stability and provides pathways for unique functionalization, ring-opening, and rearrangement reactions.

Ring-Opening Reactions under Specific Conditions

The strained nature of the cyclobutane ring makes it susceptible to cleavage under specific thermal, photochemical, or catalytic conditions. acs.orgacs.org For aminocyclobutanes, ring-opening reactions can be initiated by the nitrogen atom, particularly when it is part of a donor-acceptor system. epfl.ch

Lewis acid catalysis can promote the ring-opening of donor-acceptor aminocyclobutanes. For instance, in the presence of a Lewis acid, these compounds can react with various nucleophiles, leading to the formation of 1,4-difunctionalized acyclic products. epfl.ch Oxidative ring-opening strategies have also been developed for cyclobutylamides, which can be transformed into functionalized imines. epfl.ch These reactions often proceed through the formation of a radical or cationic intermediate, which relieves ring strain by cleaving a C-C bond.

Table 2: Representative Ring-Opening Conditions for Cyclobutane Derivatives

| Substrate Type | Conditions | Outcome | Ref. |

|---|---|---|---|

| Donor-Acceptor Aminocyclobutanes | Lewis Acid Catalysis | Formal [4+1] cycloaddition or ring-opening | epfl.ch |

| Cyclobutane-annelated piperidine | Wet Silica Gel | Hydrolytic cleavage to an open-chain aminoaldehyde | acs.org |

| Cyclobutylamides | Oxidative (e.g., with NBS/AIBN) | Formation of fluorinated imines | epfl.ch |

Functionalization of the Cyclobutyl Moiety (e.g., Halogenation, Hydroxylation)

Direct functionalization of the C-H bonds of the cyclobutane ring is a powerful strategy for introducing new chemical handles. Modern methods, particularly palladium-catalyzed C-H activation, have shown remarkable efficiency for the arylation, and potentially other functionalizations, of cyclobutane systems. acs.org Using a directing group, often derived from a nearby functional group, a palladium catalyst can selectively activate a specific C-H bond on the ring, allowing for the controlled installation of aryl, alkyl, or other groups. acs.orgnih.gov For a substrate like tert-butyl 2-(1-aminocyclobutyl)acetate, the amino or carboxyl group could potentially be modified to act as such a directing group.

Hydroxylation of cyclobutane systems can be achieved through various methods. For example, alkenes derived from cyclobutane precursors can undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or through metal-free methods employing specialized peroxides. nih.gov

Halogenation can proceed via radical mechanisms, where a C-H bond is replaced by a halogen atom (e.g., Cl, Br). These reactions are often initiated by UV light or radical initiators and can sometimes lack high regioselectivity in simple alkanes, but the substitution pattern on the cyclobutane ring can influence the site of reaction.

Table 3: Functionalization Approaches for Cyclobutane Scaffolds

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Ref. |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide | Aryl group | acs.org |

| Dihydroxylation | Cyclobutane Malonoyl Peroxide, H₂O | Two hydroxyl groups (syn) | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS), Light | Bromine atom | - |

Rearrangement Pathways of the Cyclobutane Scaffold

The release of ring strain is a powerful thermodynamic driving force for the rearrangement of cyclobutane skeletons into less strained systems. acs.org These reactions can be triggered by acid, base, heat, or metal catalysts and often proceed through carbocationic or radical intermediates. masterorganicchemistry.commsu.edu

Common rearrangement pathways include:

Ring Expansion: Cyclobutane derivatives can expand to form five-membered rings (cyclopentanes). For example, the treatment of a cyclobutanol (B46151) with acid can generate a carbocation adjacent to the ring. A subsequent 1,2-alkyl shift from the ring to the cationic center results in the formation of a cyclopentyl cation, which can then be trapped by a nucleophile or eliminated to form a cyclopentene. msu.edu Similarly, oxidative ring expansion of cyclobutanols can yield larger heterocyclic structures like 1,2-dioxanes. chemrxiv.org

Ring Contraction: Under certain conditions, cyclobutanes can contract to form highly strained cyclopropane (B1198618) derivatives. This is less common than ring expansion but has been observed, for instance, in the palladium(II)-catalyzed oxidative transformation of specific 1-substituted cyclobutanols. acs.org

Sigmatropic Rearrangements: Fused cyclobutane systems can undergo thermal or photochemical sigmatropic rearrangements, such as epfl.chepfl.ch-sigmatropic shifts, which reorder the connectivity of the atoms within the molecular framework. nih.gov

These rearrangement reactions are highly dependent on the substitution pattern of the cyclobutane ring and the specific reaction conditions employed. masterorganicchemistry.com

Strategic Applications of Tert Butyl 2 1 Aminocyclobutyl Acetate As a Versatile Synthetic Building Block

Synthesis of Conformationally Constrained Peptidomimetics and Non-Natural Amino Acid Analogues

The incorporation of non-natural amino acids is a powerful strategy in medicinal chemistry to develop peptides with improved therapeutic properties. Tert-butyl 2-(1-aminocyclobutyl)acetate is a key precursor for cyclobutane (B1203170) amino acids (CBAAs), which are prized for their ability to impart conformational rigidity to peptide backbones. acs.orgnih.gov This rigidity can enhance biological activity by locking the peptide into a bioactive conformation and can also increase resistance to enzymatic degradation by proteases. acs.orgnih.gov

The constrained nature of the cyclobutane ring limits the rotational freedom of the peptide chain, which is a critical factor in designing peptidomimetics with specific secondary structures. nih.govmdpi.com For example, the introduction of cyclobutane-containing amino acids into peptide sequences has been shown to stabilize defined conformations, which can be crucial for effective interaction with biological targets. mdpi.comresearchgate.net

A notable application is the synthesis of analogues of the immunomodulatory peptide tuftsin (B1682037) (Thr-Lys-Pro-Arg). acs.orgnih.gov By replacing natural amino acids with derivatives of 1-aminocyclobutanecarboxylic acid, researchers have created tuftsin analogues with significantly enhanced stability in human serum. acs.orgnih.gov Certain analogues, such as those where threonine or ornithine were replaced, demonstrated high resistance to enzymatic hydrolysis while maintaining or even exceeding the biological activity of the parent peptide. acs.orgnih.gov This highlights the utility of the cyclobutane scaffold in overcoming the poor metabolic stability often associated with peptide-based drugs. nih.gov

| Tuftsin Analogue | Modification | Key Finding | Reference |

| [MThr1]tuftsin | Threonine replaced with a homothreonine cyclobutane analogue | Considerably more active than tuftsin in stimulating IL-6; high resistance to enzymatic hydrolysis. | acs.orgnih.gov |

| [MOrn2]tuftsin | Lysine replaced with an ornithine cyclobutane analogue | Equally potent as tuftsin; high resistance to enzymatic hydrolysis. | acs.orgnih.gov |

| [MVal3]tuftsin | Proline replaced with a valine cyclobutane analogue | Isomer was considerably more active than tuftsin in stimulating IL-6. | acs.orgnih.gov |

Incorporation into Complex Natural Product Syntheses and Analogues

While direct incorporation of tert-butyl 2-(1-aminocyclobutyl)acetate into the total synthesis of complex natural products is not widely documented, its role as a precursor to cyclobutane-containing building blocks is significant for creating analogues of natural products. nih.govrsc.org The cyclobutane motif is present in a variety of natural products with interesting biological activities. plu.mxresearchgate.net Synthetic strategies often rely on key intermediates that feature this four-membered ring to construct the core skeleton of the target molecule. nih.govbaranlab.org

The synthesis of analogues of natural products allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved pharmacological profiles. For instance, the synthesis of cyclobutane nucleoside analogues, which are structurally related to natural antiviral compounds like oxetanocin, demonstrates this approach. nih.gov By using cyclobutane ketones and other derivatives that can be accessed from precursors like tert-butyl 2-(1-aminocyclobutyl)acetate, chemists can construct novel nucleoside structures and evaluate their potential as therapeutic agents. nih.gov The inherent strain of the cyclobutane ring can be leveraged in ring-expansion or ring-opening reactions to access more complex carbocyclic and heterocyclic systems found in nature. nih.govresearchgate.net

Utilization in the Preparation of Novel Scaffolds for Diverse Chemical Research Areas

Tert-butyl 2-(1-aminocyclobutyl)acetate is an exemplary starting material for generating novel molecular scaffolds for drug discovery and chemical biology. plu.mxnih.gov The unique three-dimensional and rigid nature of the cyclobutane ring makes it an attractive, underrepresented scaffold in medicinal chemistry compared to more common flat, aromatic rings. nih.govnih.gov This three-dimensionality can lead to improved binding selectivity and better physicochemical properties. nih.gov

Fragment-based drug discovery (FBDD) efforts have identified the cyclobutane moiety as a desirable scaffold for building libraries of compounds with high 3D character. nih.gov Starting from a key intermediate like a 3-azido-cyclobutanone, which can be derived from cyclobutane precursors, a diverse library of fragments can be synthesized. nih.gov These fragments, featuring functionalities like amines and amides, serve as starting points for developing more complex drug candidates. nih.gov

Furthermore, the bifunctional nature of the deprotected 1-aminocyclobutylacetic acid allows it to be elaborated into a variety of more complex scaffolds. For example, it can be used to create highly rigid polydentate ligands capable of chelating metal cations or to synthesize low molecular weight gelators and surfactants with potential biomedical applications. mdpi.com

| Scaffold Type | Synthetic Application | Potential Use | Reference |

| 3-Azido-cyclobutanone Derivatives | Synthesis of 3D fragment libraries (amines, amides, sulfonamides) | Fragment-Based Drug Discovery (FBDD) | nih.gov |

| 1,3-Disubstituted Diamines | Tetraalkylation with tert-butyl bromoacetate (B1195939) to form tetraesters | Polydentate ligands for metal chelation | mdpi.com |

| Diamide Derivatives | Coupling with fatty acids (e.g., lauric acid) | Low Molecular Weight Gelators (LMWG) for alcohols | mdpi.com |

| Cyclobutane-based Heterocycles | Used as central frameworks in small molecules | Scaffolds for inhibiting enzymes like ULK1 in autophagy pathways | ucsf.edu |

Applications in Materials Science and Polymer Chemistry as a Monomer or Precursor

The use of cyclobutane-containing molecules as monomers or precursors is a growing field in materials science and polymer chemistry. und.edu The rigid and strained nature of the cyclobutane ring can impart unique thermal and mechanical properties to polymers. While direct polymerization of tert-butyl 2-(1-aminocyclobutyl)acetate is not common, related cyclobutane-containing bifunctional building blocks are being explored to create novel materials. und.edu

These cyclobutane derivatives can serve as alternatives to conventional monomers. und.edu For example, cyclobutane-containing diols and diamines are used to synthesize polyesters and polyamides. und.edunih.gov These polymers often exhibit a unique combination of rigidity, from the cyclobutane core, and processability. und.edu The synthesis of such monomers can be achieved through photochemical methods, like [2+2] cycloadditions, which can be adapted for continuous flow processes, making them more scalable. nih.govacs.org The resulting polymers may have high thermal stability and mechanical strength, positioning them as potential high-performance materials. und.edu The development of chemically recyclable polymers is another area where cyclobutane-based monomers are showing promise, offering a potential solution to plastic sustainability. nih.gov

Contributions to the Development of Novel Methodologies in Organic Synthesis

The unique reactivity of strained ring systems like cyclobutanes makes them excellent platforms for the development of new synthetic methodologies. nih.govresearchgate.net Tert-butyl 2-(1-aminocyclobutyl)acetate and its derivatives are often used as substrates in the exploration of novel chemical transformations. The inherent ring strain of the cyclobutane can be harnessed as a driving force for reactions such as ring-opening, ring-expansion, and rearrangements, providing access to complex molecular architectures that would be difficult to synthesize otherwise. nih.govresearchgate.net

A significant recent development is the use of visible light photocatalysis to construct cyclobutane amino acids. nih.govacs.orgresearchgate.net In one approach, a photocatalyzed [2+2] cycloaddition between dehydroamino acids and styrene-type olefins provides a mild, selective, and scalable route to substituted cyclobutane α-amino acid derivatives. nih.govacs.org This method leverages triplet energy transfer from an iridium-based photocatalyst to facilitate the cycloaddition under visible light, avoiding harsh thermal conditions. nih.gov Such methodologies not only provide efficient access to valuable building blocks but also expand the toolkit of modern organic chemists, enabling the construction of complex molecules with greater precision and efficiency. nih.gov

Future Directions and Emerging Research Avenues for 1 Aminocyclobutyl Acetate Derivatives

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The biological activity of molecules containing chiral centers is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods for 1-aminocyclobutyl acetate (B1210297) derivatives is a primary research focus. Future efforts are geared towards creating pathways that are not only efficient and high-yielding but also offer precise control over the three-dimensional arrangement of atoms.

A promising strategy involves the use of chiral precursors. For instance, the stereoselective synthesis of related cyclic amino acids has been achieved using naturally derived chiral molecules like (−)-α-pinene or (−)-verbenone. doi.orgresearchgate.net These methods often employ 1,3-dipolar cycloadditions to construct the desired cyclic system. doi.org The proximity of a double bond to a stereogenic center on the chiral precursor is crucial for achieving high diastereoselectivity. doi.org Future research will likely expand the library of chiral starting materials and explore new asymmetric catalytic systems to induce stereoselectivity, moving beyond substrate-controlled methods to more versatile catalyst-controlled transformations.

Another avenue of exploration is the application of theoretical calculations, such as Density Functional Theory (DFT), to predict and understand the stereochemical outcomes of these reactions. doi.org By modeling the transition states of cycloaddition reactions, researchers can better predict how steric and orbital effects influence the facial selectivity of the transformation, accelerating the development of highly stereoselective syntheses. doi.org

Table 1: Comparison of Chiral Synthesis Strategies for Cyclic Amino Acids

| Strategy | Description | Key Advantages | Representative Precursors/Reagents |

|---|---|---|---|

| Substrate-Controlled Diastereoselection | A chiral starting material directs the stereochemical outcome of subsequent reactions. | High diastereoselectivity often achievable; based on well-understood steric principles. | (−)-α-pinene, (−)-verbenone, D-glyceraldehyde acetonide. doi.org |

| Asymmetric Catalysis | A chiral catalyst is used to induce enantioselectivity in the formation of the cyclobutane (B1203170) ring. | Small amounts of catalyst can generate large quantities of chiral product; tunable for different substrates. | Chiral Lewis acids, organocatalysts. |

| Enzymatic Resolution / Desymmetrization | Enzymes are used to selectively react with one enantiomer of a racemic mixture or a meso compound. | Extremely high stereoselectivity; reactions under mild, environmentally friendly conditions. | Lipases, proteases. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The strained four-membered ring of 1-aminocyclobutyl acetate derivatives imparts unique reactivity that is ripe for exploration. Understanding and harnessing this reactivity can lead to novel molecular scaffolds and functional groups that are otherwise difficult to access.

One area of emerging research is the controlled ring-opening of the cyclobutane moiety. While the ring is relatively stable, specific reagents or catalytic systems could facilitate selective bond cleavage to yield linear but highly functionalized amino acid derivatives. The study of related aminocyclobutyl sulfones provides precedent for such transformations. acs.org Additionally, methods that achieve single-atom "doping" could fundamentally transform the cyclobutane core, as has been demonstrated in the conversion of α,β-unsaturated amides into γ-lactams, which are common in antibiotics. asiaresearchnews.com

Furthermore, biotransformation presents a powerful tool for generating novel derivatives under mild, eco-friendly conditions. oaepublish.com Using microbial or plant cell cultures, it is possible to introduce functional groups such as hydroxyls at positions that are challenging to access through traditional synthetic chemistry. oaepublish.com Research into the biotransformation of 1-aminocyclobutyl acetate derivatives could uncover metabolites with unique structures and potentially enhanced biological activities. oaepublish.comnih.gov

Table 2: Potential Novel Transformations of the Cyclobutane Ring

| Transformation Type | Description | Potential Outcome |

|---|---|---|

| Catalytic Ring-Opening | Selective cleavage of a C-C bond in the cyclobutane ring using a metal catalyst. | Access to unique, highly functionalized linear amino acid backbones. |

| C-H Activation/Functionalization | Direct replacement of a hydrogen atom on the cyclobutane ring with a new functional group. | Late-stage diversification of the scaffold without altering the core structure. |

| Biotransformation | Use of enzymes or whole-cell systems to perform regio- and stereoselective oxidations or other reactions. oaepublish.com | Generation of novel hydroxylated or otherwise modified analogues with potentially new biological functions. oaepublish.com |

| Rearrangement Reactions | Acid- or light-induced rearrangements of the cyclic skeleton. | Formation of different ring systems (e.g., cyclopentane, pyrrolidine) from the cyclobutane precursor. |

Expansion of Applications in Cross-Disciplinary Chemical Research

The unique conformational constraints imposed by the cyclobutane ring make these amino acid derivatives highly valuable in fields beyond traditional organic synthesis. nih.gov Their incorporation into larger molecules can pre-organize the structure, leading to enhanced binding affinity, selectivity, and stability.

In medicinal chemistry , aminocyclobutane derivatives are being investigated as components of novel therapeutics. For example, certain derivatives have been identified as antagonists of the NMDA receptor, indicating potential applications in treating chronic pain and inflammatory conditions. google.com The rigid structure can lock a peptide into a bioactive conformation, mimicking a natural turn or loop, which is a common strategy in drug design. nih.gov

In chemical biology , peptides containing these constrained amino acids can serve as powerful probes to study protein-protein interactions. The presence of these synthetic residues can increase a peptide's resistance to degradation by proteases, extending its functional lifetime in biological systems. pharmaceutical-journal.com Furthermore, the unique shape of these building blocks can influence the self-assembly of peptides, leading to the formation of novel nanomaterials like nanofibers and nanotubes, a property that is highly dependent on the chirality and structure of the constituent amino acids. acs.org

In materials science , the incorporation of these rigid units into polymers could lead to materials with novel thermal and mechanical properties. Their predictable conformational influence could be used to design foldamers—synthetic oligomers that mimic the complex, folded structures of proteins.

Integration with Automated Synthesis and Continuous Flow Chemistry Platforms

The synthesis of peptides and other oligomers is undergoing a technological revolution, with a move away from traditional batch processes towards automated and continuous flow platforms. amidetech.com These technologies offer significant advantages in speed, efficiency, and scalability, making them ideal for the production of molecules containing specialized building blocks like 1-aminocyclobutyl acetate derivatives. acs.org

Automated fast-flow peptide synthesis (AFPS) can dramatically reduce the time required for amino acid incorporation, with cycle times as low as 1.8 to 2.5 minutes per residue. amidetech.comnih.gov This is achieved by passing heated reagents through a low-volume reactor, which maximizes reagent concentration and allows for rapid exchange of solvents and chemicals. nih.gov Such systems have already been used to synthesize entire proteins up to 164 amino acids in length in a matter of hours. amidetech.com

Integrating 1-aminocyclobutyl acetate derivatives into these automated workflows is a key future direction. This will enable the rapid, on-demand synthesis of libraries of novel peptides for screening in drug discovery and other applications. acs.orgchimia.ch Continuous flow platforms also generate data-rich experimental outputs, which can be used for computational analysis and machine learning to optimize reaction conditions and predict synthesis outcomes. chimia.ch The development of computer-assisted automated systems has proven extremely valuable for synthesizing many derivatives of a particular compound, operating unattended to create large compound libraries. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Peptide Synthesis

| Parameter | Traditional Batch SPPS | Continuous Flow SPPS |

|---|---|---|

| Cycle Time per Amino Acid | 30-90 minutes | < 3 minutes amidetech.comnih.gov |

| Reagent Usage | Often requires large excesses | More efficient, reduced waste generation. acs.org |

| Process Control | Manual or semi-automated, less precise temperature control | Precise, reproducible control of temperature, flow rate, and reaction time. amidetech.comchimia.ch |

| Scalability | Challenging to scale up | Seamless transition from small-scale optimization to multigram production. acs.org |

| Data Acquisition | Limited to end-point analysis | In-line monitoring (e.g., UV-Vis) provides real-time data for optimization. nih.govchimia.ch |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(1-aminocyclobutyl)acetate, and how do reaction conditions influence yield and purity?

The synthesis of tert-butyl esters typically involves esterification or coupling reactions. For analogs like tert-butyl 2-(3-hydroxyphenyl)acetate, esterification of the carboxylic acid precursor with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC) achieves yields >70% . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .

- Catalysts : Acidic conditions accelerate esterification, while coupling agents improve efficiency in non-acidic media . Example: A related compound, tert-butyl 2-(4-hydroxyphenyl)acetate, achieved 72% conversion under optimized acid-catalyzed conditions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of tert-butyl 2-(1-aminocyclobutyl)acetate?

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm, while the aminocyclobutyl proton signals vary based on substituent positions (e.g., 3–4 ppm for NH₂ in analogs) .

- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help validate the molecular formula. For example, tert-butyl 2-(3-hydroxyphenyl)acetate shows a base peak at m/z 207 (M⁺–C₄H₈) .

Q. What physicochemical properties (solubility, stability) are critical for handling this compound in laboratory settings?

- Solubility : Tert-butyl esters are generally lipophilic, soluble in organic solvents (e.g., DCM, ethyl acetate), but poorly soluble in water .

- Stability : Hydrolysis under acidic/basic conditions can cleave the ester group. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reaction pathways in aminocyclobutyl derivatives?

The bulky tert-butyl group:

- Reduces reactivity in nucleophilic substitutions due to steric hindrance .

- Enhances stability of intermediates in multi-step syntheses (e.g., Suzuki couplings) . Example: In tert-butyl 2-(3-bromophenoxy)acetate, the tert-butyl group stabilizes the ester moiety during bromination, minimizing side reactions .

Q. What methodologies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Discrepancies often arise from:

- Reagent purity : Impurities in tert-butyl precursors can lead to side products (e.g., tert-butyl alcohol byproducts in esterification) .

- pH sensitivity : Hydrolysis of the ester group under basic conditions may explain variable yields. Kinetic studies using HPLC or GC-MS can track degradation . Example: In tert-butyl 2-(4-formylphenoxy)acetate synthesis, adjusting pH to 6–7 minimized aldehyde oxidation side reactions .

Q. How can computational modeling predict the reactivity of tert-butyl 2-(1-aminocyclobutyl)acetate in drug design?

Density Functional Theory (DFT) simulations:

- Map nucleophilic attack sites on the aminocyclobutyl ring .

- Predict binding affinities to biological targets (e.g., enzymes) based on steric/electronic profiles . Example: Morpholine derivatives with tert-butyl groups showed enhanced binding to kinase receptors in silico .

Methodological Recommendations

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf life .

- Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.